molecular formula C6H7N3O2 B15215276 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one CAS No. 66547-58-8

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No.: B15215276
CAS No.: 66547-58-8
M. Wt: 153.14 g/mol
InChI Key: LCOKLAUTWZZMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the imidazo[1,2-a]pyrimidine core are frequently investigated for their potential activity within the central nervous system (CNS) . Structural analogues have been designed and synthesized as novel antinociceptive agents, with studies showing strong analgesic activity in pharmacological models . While this activity was found to be non-opioid mediated, it highlights the compound's relevance in the search for new pain management pathways . Furthermore, the imidazo[1,2-a]pyrimidine scaffold is a common feature in compounds with a broad spectrum of other biological activities. Research on similar structures has reported antibacterial, antifungal, and antiviral properties . Notably, some 2-hydroxy-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts have been studied for their ability to inhibit biofilm formation by problematic pathogens like Salmonella Typhimurium and Pseudomonas aeruginosa , suggesting potential applications in developing anti-biofilm agents . The versatility of this heterocyclic system makes it a valuable template for researchers exploring new therapeutic candidates in multiple disease areas. This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

66547-58-8

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-hydroxy-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H7N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2,5,8,10H,3H2

InChI Key

LCOKLAUTWZZMBG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=NC(=O)N21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base, followed by cyclization to form the desired heterocyclic structure . The reaction is often carried out by refluxing the components in ethanol with ammonium acetate as a catalyst .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it induces epigenetic modifications that affect gene expression and cellular signaling pathways. As a PI3K inhibitor, it disrupts signaling pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Key Substituents/Modifications Biological Activity Application/Target Reference
2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one 2-OH, saturated dihydroimidazo ring Antinociceptive, Lp-PLA2 inhibition CNS disorders, atherosclerosis
6-Benzyl-1-(2-chlorophenyl)-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one 6-benzyl, 1-(2-chlorophenyl), 7-OH Non-opioid antinociceptive Pain management
7-Amino-9-(1'-β-D-2'-deoxyribofuranosyl)-imidazo[1,2-c]pyrimidin-5(1H)-one (P) 7-amino, sugar moiety Nucleobase pairing (with Z) Synthetic DNA/RNA studies
Imidazo[1,2-c]pyrimidin-5(6H)-one (CDK2 inhibitor) Variable alkyl/aryl groups at positions 1 and 7 CDK2 inhibition (IC₅₀ = 0.1–10 µM) Cancer therapy
2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one 2,3-dimethyl Not reported (building block) Chemical synthesis
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Triazolo-fused ring, 3-(2-hydroxyphenyl) Antimicrobial, anti-inflammatory Broad-spectrum therapeutics

Key Findings from Comparative Studies

Antinociceptive Activity vs. Opioid Receptor Independence
  • This compound and its 7-hydroxy analogues (e.g., 3b, 3j) exhibit potent antinociceptive effects in rodent models.
  • Comparison : Unlike morphine derivatives, these compounds avoid opioid-related side effects (e.g., respiratory depression), making them promising for chronic pain management.
Enzyme Inhibition Profiles
  • Lp-PLA2 Inhibition : 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(1H)-ones with hydrophobic aryl/alkyl groups (e.g., CAS 868167-61-7 ) inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis and Alzheimer’s disease .
  • CDK2 Inhibition: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones show nanomolar affinity for CDK2, with co-crystal structures confirming binding to the ATP pocket .
Antimicrobial and Anti-Cancer Activity
  • Triazolo-fused derivatives (e.g., 13 ) exhibit broad antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) due to enhanced π-stacking and hydrogen bonding .
  • Structural Advantage : The triazolo ring increases planarity, improving DNA intercalation and enzyme interaction compared to dihydroimidazo analogues.

Physicochemical and Pharmacokinetic Properties

  • Hydroxy vs. Amino Substituents: The 2-hydroxy group in the parent compound enhances solubility (logP ~1.5) compared to methyl-substituted analogues (logP ~2.3) .
  • Metabolic Stability : Saturation of the imidazo ring (2,3-dihydro) reduces oxidative metabolism, improving half-life in vivo compared to fully unsaturated derivatives .

Biological Activity

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol, this compound exhibits significant interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a hydroxyl group at the second position and a carbonyl group at the fifth position of the pyrimidine ring. These functional groups enhance its reactivity and solubility, facilitating interactions with biological macromolecules. The compound's synthesis typically involves multicomponent reactions and condensation techniques, allowing for scalable production suitable for laboratory and industrial applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antinociceptive Activity : This compound has been studied for its effectiveness as an antinociceptive agent. It provides pain relief without engaging opioid receptors, presenting a promising alternative for pain management that could mitigate the risks associated with opioid dependency.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent in pharmacological development. The specific mechanisms are still under investigation but may involve disruption of microbial cell functions.

Anti-inflammatory Effects : In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. These effects are crucial in managing conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Biological Activity Mechanism/Observation References
AntinociceptiveNon-opioid receptor mediated pain relief
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokine levels

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental models:

  • Pain Management Study : In a controlled animal study, the compound was administered to assess its antinociceptive effects. Results indicated significant pain reduction comparable to standard analgesics without the side effects commonly associated with opioids.
  • Microbial Resistance Study : A series of tests against resistant bacterial strains demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential role in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one, and what are their mechanistic rationales?

  • Answer: Three primary methods are documented:

Domino Michael Addition/Retro-ene Reaction : Reacting 2-alkoxyiminoimidazolidines with acetylene carboxylates under basic conditions forms the imidazo-pyrimidinone core via tandem nucleophilic addition and cyclization .

Cyclization with α-Halocarbonyl Compounds : Substituting 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal in refluxing aqueous media yields the target compound (86% purity confirmed via ¹³C NMR) .

Intramolecular Cycloisomerization : Alkynylpyrimidinone precursors undergo base-mediated cyclization, forming the fused ring system in a single step .

  • Key Considerations : Solvent polarity, temperature, and catalyst selection (e.g., Pd/C for dehalogenation) significantly impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Answer:

  • ¹³C NMR : Critical for identifying ring protons (e.g., singlet at δ 6.46 for C2H) and confirming regioselectivity in cyclization .
  • X-ray Diffraction : Monoclinic crystal systems (space group P21/c) reveal hydrogen-bonding networks (O–H···O) and weak C–H···Cl interactions, stabilizing the lattice .
  • IR Spectroscopy : Hydroxy groups exhibit characteristic stretches (~3,380 cm⁻¹), while carbonyls appear near 1,647 cm⁻¹ .

Q. How can preliminary biological activity screening be designed for this compound?

  • Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) at varying concentrations (1–100 µM) using fluorometric or colorimetric substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Identification : Employ SPR (surface plasmon resonance) or thermal shift assays to identify protein-binding partners .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in catalytic dehalogenation of halogenated analogs?

  • Answer:

  • Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ under H₂ atmospheres. Evidence shows Pd/C achieves selective dechlorination, while earlier methods failed due to over-reduction .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substrate solubility and prevent catalyst poisoning.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 7) may hinder reduction; introduce protecting groups (e.g., Boc) to modulate reactivity .

Q. What computational approaches resolve contradictions in structure-activity relationships (SAR) for imidazo-pyrimidinone derivatives?

  • Answer:

  • DFT Calculations : Model electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Studies on pyrimido-benzimidazoles correlate HOMO-LUMO gaps with antibacterial activity .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., GSK3β for neuroprotective activity). Compare docking scores of hydroxy vs. chloro derivatives to explain potency differences .
  • QSAR Models : Use substituent descriptors (Hammett σ, π parameters) to correlate logP with antinociceptive activity .

Q. How can crystallographic data inform the design of analogs with improved stability?

  • Answer:

  • Hydrogen-Bond Analysis : Crystal packing (e.g., O–H···O interactions in monoclinic systems) suggests introducing substituents that enhance intermolecular forces (e.g., –NH₂, –COOH) .
  • Torsion Angle Adjustments : Modify substituents at position 6 (e.g., benzyl vs. methyl) to reduce steric strain in the dihydroimidazo ring .
  • Salt Formation : Co-crystallize with counterions (e.g., HCl) to improve solubility without disrupting the core pharmacophore .

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

  • Answer:

  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, quinazoline derivatives show mixed-type inhibition of tyrosine kinases .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
  • Mutagenesis Experiments : Introduce point mutations (e.g., Ala-scanning) in enzyme active sites to identify critical residues for compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.